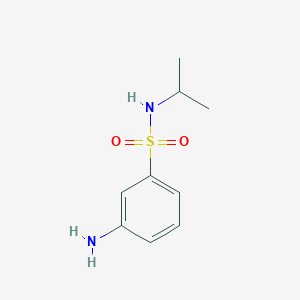

3-Amino-N-isopropylbenzenesulfonamide

描述

Corticel 是一种合成皮质类固醇化合物,属于类固醇激素类。 这些激素由脊椎动物的肾上腺皮质产生,参与广泛的生理过程,包括应激反应、免疫反应和炎症调节、碳水化合物代谢、蛋白质分解代谢、血液电解质水平和行为 .

准备方法

合成路线和反应条件

Corticel 可以从植物甾醇(如薯蓣皂苷元、麦角固醇和豆甾醇)合成。合成涉及多个步骤,包括氧化、还原和羟基化反应。 例如,薯蓣皂苷元可以通过一系列化学反应转化为可的松,这些反应涉及用三氧化铬氧化和用溴化氢还原 .

工业生产方法

Corticel 的工业生产涉及使用微生物转化和酶促过程。例如,16-环氧孕酮与黑曲霉发酵是工业规模常用的方法。 该过程涉及通过微生物羟基化和脱氢将孕酮转化为皮质类固醇 .

化学反应分析

反应类型

Corticel 经历各种化学反应,包括:

氧化: 羟基转化为酮。

还原: 酮转化为羟基。

取代: 用其他基团取代官能团。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的三氧化铬、用于还原的溴化氢和用于比色检测的各种显色剂 .

主要生成物

这些反应产生的主要产物包括可的松、氢化可的松和其他皮质类固醇。 这些产品用于各种医疗和工业应用 .

科学研究应用

Corticel 具有广泛的科学研究应用,包括:

化学: 用作有机合成和分析化学中的试剂。

生物学: 研究其在调节代谢和免疫反应等生理过程中的作用。

医学: 用于治疗炎症和自身免疫性疾病,例如关节炎、哮喘和银屑病.

工业: 用于生产药物并在临床环境中用作诊断剂.

作用机制

Corticel 通过与靶细胞胞质中的糖皮质激素受体结合来发挥作用。结合后,受体-配体复合物易位到细胞核,在那里与特定的 DNA 序列结合并调节靶基因的转录。 该过程导致炎症反应的抑制和免疫功能的调节 .

相似化合物的比较

类似化合物

与 Corticel 类似的化合物包括:

皮质醇: 一种天然存在的糖皮质激素,具有类似的抗炎和免疫抑制作用。

泼尼松: 一种合成皮质类固醇,用于治疗各种炎症和自身免疫性疾病。

地塞米松: 一种强效的合成皮质类固醇,具有强烈的抗炎特性.

独特性

Corticel 在其与糖皮质激素受体的特异性结合亲和力和其以高精度调节基因表达的能力方面是独一无二的。 这使其在治疗需要靶向免疫抑制和抗炎作用的疾病方面特别有效 .

生物活性

3-Amino-N-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C10H14N2O2S

- Molecular Weight : 226.29 g/mol

The compound features an amino group and a sulfonamide group, which are critical for its biological activity. The sulfonamide moiety is known to interact with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, modulating biochemical pathways. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in metabolic pathways.

- Modulation of Cell Signaling : By interacting with receptors, the compound may influence cell signaling pathways that affect cell proliferation and apoptosis.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays. Key findings include:

- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been demonstrated to induce apoptosis in breast and lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 2.31 ± 0.10 |

| A549 (Lung) | 4.5 ± 1.4 |

| PC-3 (Prostate) | 6.0 ± 0.5 |

- Proteasome Inhibition : The compound has been investigated for its role as a proteasome inhibitor. Studies indicate that it can inhibit chymotrypsin-like activity of the proteasome, which is crucial for protein degradation and regulation of cellular processes related to cancer progression .

Case Studies

- Cancer Treatment : In a study involving various human tumor cell lines, this compound was shown to selectively induce apoptosis in malignant cells while sparing normal cells. This selectivity is significant for developing targeted cancer therapies.

- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth in xenograft models of breast and lung cancer. These findings support its potential as a therapeutic agent against solid tumors.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its binding affinity and inhibitory potency:

- Sulfonamide Moiety : Essential for enzyme inhibition.

- Isopropyl Group : May enhance lipophilicity and cellular uptake.

Research continues to explore modifications to the chemical structure to improve efficacy and reduce potential side effects.

属性

IUPAC Name |

3-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZLEBXTLRCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588575 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118837-66-4 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。